(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Description
Fundamental Molecular Parameters
The molecular structure of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid exhibits a complex three-dimensional arrangement characterized by specific geometric constraints imposed by its constituent functional groups. The compound possesses the molecular formula C9H11BFNO3 with a molecular weight of 211.00 grams per mole, indicating a relatively compact yet functionally diverse molecular architecture. The Chemical Abstracts Service registry number 874219-38-2 uniquely identifies this specific isomeric arrangement among related boronic acid derivatives.
The crystallographic analysis of related phenylboronic acid compounds provides valuable insights into the expected solid-state behavior of this molecule. Studies of similar fluorinated boronic acid systems demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups, with the specific arrangement dependent on intermolecular hydrogen bonding patterns. The presence of the boronic acid moiety creates multiple opportunities for hydrogen bond formation, particularly through the hydroxyl groups attached to the boron center, which significantly influences the crystal packing arrangements.
Propriétés
IUPAC Name |
[3-(ethylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHKPHOICFFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660228 | |
| Record name | [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-38-2 | |
| Record name | B-[3-[(Ethylamino)carbonyl]-5-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in drug development and enzyme inhibition studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is substituted with an ethylcarbamoyl group and a fluorine atom. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and biomolecules. The boron atom can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic sites in target proteins, particularly in the active sites of enzymes. This interaction can lead to inhibition of enzymatic activity, which is a crucial mechanism for many therapeutic agents.
Enzyme Inhibition
Research indicates that boronic acids can serve as effective enzyme inhibitors. For instance, this compound has been studied for its potential to inhibit proteases, which are critical in various biological processes including cell signaling and metabolism.
- Case Study : In a study examining various arylboronic acids, it was found that compounds similar to this compound exhibited significant inhibitory effects on proteolytic enzymes, suggesting its potential application in treating diseases where protease activity is dysregulated .
Antitumor Activity
Boronic acids have also been investigated for their antitumor properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
- Research Findings : A derivative of boronic acid demonstrated IC50 values ranging from 16 nM to 37 nM against various cancer cell lines, indicating strong antiproliferative activity . This suggests that this compound may possess similar antitumor capabilities.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is essential.
| Compound Name | IC50 (nM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | TBD | Proteases | Enzyme Inhibition |
| Evodiamine Boronate Derivative | 16-37 | Topoisomerases | Antitumor Activity |
| 2-Fluorophenylboronic Acid | TBD | Aryl Tosylates | Cross-Coupling |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Boronic Acids
Substituent Effects on pKa and Reactivity
The ethylcarbamoyl group and 5-fluoro substituent significantly influence the compound’s acidity (pKa) and binding affinity. Key comparisons include:
- However, this compound lacks the hydrogen-bonding capability of the amide group, which may reduce selectivity in diol binding .
- (3-(Difluoromethoxy)-5-fluorophenyl)boronic Acid (CAS: 2055539-69-8): The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing and lipophilic, likely reducing pKa compared to the ethylcarbamoyl analog. This compound may exhibit improved membrane permeability but lower hydrolytic stability .
- 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic Acid (CAS: 1704074-07-6): Substituting ethyl with cyclopropyl in the carbamoyl group increases steric bulk and lipophilicity. Predicted pKa (6.83) is similar to the ethylcarbamoyl variant, suggesting electronic effects dominate over steric influences in acidity .
Table 1: Key Physicochemical Properties
| Compound | Substituents | Molecular Weight | Predicted pKa | Key Features |
|---|---|---|---|---|
| (3-(Ethylcarbamoyl)-5-fluorophenyl)BA | -NHCOC₂H₅, 5-F | 211.00 | ~6.83* | Balanced H-bonding, moderate lipophilicity |
| 3-Cyano-5-fluorophenylboronic Acid | -CN, 5-F | N/A | N/A | High Lewis acidity, low H-bonding |
| (3-(Difluoromethoxy)-5-fluorophenyl)BA | -OCF₂H, 5-F | 205.93 | N/A | High lipophilicity, electron-withdrawing |
| (5-(Ethylcarbamoyl)-2-fluorophenyl)BA | -NHCOC₂H₅, 2-F | 211.00 | N/A | Steric hindrance at ortho position |
*Inferred from cyclopropylcarbamoyl analog .
Méthodes De Préparation
Synthesis of OICR-9429-Based Degraders
The synthesis of WD-repeat-containing protein 5 (WDR5) degraders utilizing the WDR5 antagonist OICR-9429 scaffold involves several steps, as illustrated in Schemes 1 and 2. Educts 1 and 2 form intermediate 3 through a nucleophilic aromatic substitution. The reduction reaction of the aromatic nitro group leads to intermediate 4, which then undergoes Suzuki−Miyaura cross-coupling to yield biaryl 5. To maintain affinity for WDR5, an amide coupling of the primary amine 5 with nicotinic acid is performed to form amide 6. The in situ deprotection of the carboxylic acid on the attached biaryl system serves as an elongation point for several E3 ligase linkers L1−L15. The E3 ligase linker molecules are synthesized either by attaching the Boc-protected linker to the VHL ligand in an amide formation reaction or by attaching the Boc-protected linker to pomalidomide in a nucleophilic aromatic substitution. Deprotection of intermediate 6 and amide coupling reactions to the corresponding E3 ligase linker result in degrader molecules 7a−e and 8a−j.
Synthesis of Pyrroloimidazole-Based Degraders
The synthetic scheme for the pyrroloimidazole-based molecules is shown in Scheme 4. Educt 10 undergoes an intramolecular cyclization to form aryl bromide 11. Intermediate 11 reacts via a Suzuki−Miyaura cross-coupling with (3-cyano-4-methoxyphenyl)boronic acid to form the biaryl system 12. Reduction of the nitrile group leads to amine 13, which is then coupled with 2-(3,4-dichlorophenyl)acetic acid to yield amide 14. Ether deprotection of intermediate 14 leads to the free phenol 15. Phenol 15 is reacted by a nucleophilic substitution reaction with the tosylated linker derivatives to yield intermediates 16a−g. Deprotection of 16a−g followed by amide-bond formation with the VHL E3 ligase ligand results in the degrader molecules 17a−g.
Chemical Reactions Analysis
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid can undergo various chemical reactions:
- Oxidation: The boronic acid group can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, with reactions typically carried out in aqueous or organic solvents at room temperature.
- Reduction: The acrylamidoethyl group can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
- Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Nucleophiles such as amines or alcohols are used, and the reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products Formed
Major products formed from the reactions of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid include:
- Boronic Esters: Formed through the oxidation of the boronic acid group.
- Amine Derivatives: Resulting from the reduction of the acrylamidoethyl group.
- Substituted Fluorophenyl Compounds: Produced through nucleophilic substitution reactions.
Q & A
Q. What are the optimal storage conditions for (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid to ensure stability?
- Methodological Answer : Store the compound in solution at 2–8°C for short-term use. For long-term storage, aliquot and freeze at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles, which degrade boronic acid functionality. For solubility, warm the solution to 37°C and sonicate for 10–15 minutes .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use HPLC with a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) to assess purity (>98% as per COA standards). Confirm structural integrity via 1H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 6.5–7.0 ppm for fluorine-substituted phenyl) and 11B NMR (δ 28–32 ppm for boronic acid) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : A common approach involves palladium-catalyzed Suzuki-Miyaura cross-coupling :
React 3-bromo-5-fluoro-N-ethylbenzamide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yields typically range from 60–75% depending on catalyst loading and substrate purity .
Advanced Research Questions
Q. How does pH influence the binding affinity of this boronic acid with diol-containing biomolecules?
Q. What strategies improve yields in cross-coupling reactions involving sterically hindered substrates?
- Methodological Answer : Optimize reaction parameters:
- Catalyst : Use Pd(OAc)₂ with SPhos ligand for bulky substrates.
- Solvent : Replace dioxane with toluene for better solubility.
- Temperature : Employ microwave-assisted synthesis (100°C, 20 minutes) to enhance reaction rates (yields up to 85% observed in analogous systems) .
Q. How can computational modeling predict the inhibitory effects of this compound on serine proteases?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target enzyme (e.g., β-lactamase). Focus on the boronic acid’s interaction with the catalytic serine residue. Validate predictions with kinetic assays (IC50 measurements) and compare with analogs (e.g., 3-(1-Aminocyclopropyl)phenylboronic acid) to identify structural determinants of inhibition .
Q. How to resolve contradictions in reported enzyme inhibition data across studies?
- Methodological Answer : Standardize assay conditions:
Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
Control temperature (25°C vs. 37°C) and substrate concentrations.
Compare inhibition kinetics (Km and Vmax) across studies.
For example, discrepancies in IC50 values may arise from variations in enzyme isoform specificity or boronic acid hydration states .
Data Contradiction Analysis
Q. Why do some studies report lower yields in Suzuki couplings despite optimized catalysts?
- Methodological Answer : Contradictions often stem from:
- Substrate impurities : Ensure aryl halides are purified via recrystallization.
- Moisture sensitivity : Use anhydrous solvents and glovebox conditions for moisture-sensitive intermediates.
- Steric effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity of the boron center, improving coupling efficiency .
Synthetic Method Comparison Table
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Dioxane | 60–75 | |
| Microwave-assisted | Pd(OAc)₂/SPhos | Toluene | 80–85 | |
| Boronate ester hydrolysis | NaOH (aqueous) | Ethanol | 70–78 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
